

A Comprehensive Spectroscopic Guide to 2-Fluoro-5-(trifluoromethyl)anisole

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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305484

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Fluoro-5-(trifluoromethyl)anisole** (CAS: 261951-78-4), a key intermediate in various synthetic applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene
- Molecular Formula: $C_8H_6F_4O$
- Molecular Weight: 194.13 g/mol [\[1\]](#)
- Appearance: Clear colorless to pale yellow liquid

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-Fluoro-5-(trifluoromethyl)anisole**. Note: Experimentally obtained spectra were not publicly available at the time of this guide's compilation. The data presented is based on established spectroscopic principles and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.35 - 7.25	m	-	H-4, H-6 (Aromatic)
~7.10	t	$J(\text{H},\text{F}) \approx 8.8$	H-3 (Aromatic)
~3.95	s	-	$-\text{OCH}_3$

Table 2: Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~155.0	d	$^1J(\text{C},\text{F}) \approx 250$	C-2 (Ar-F)
~142.0	d	$^2J(\text{C},\text{F}) \approx 15$	C-1 (Ar- OCH_3)
~128.0	q	$^2J(\text{C},\text{F}) \approx 32$	C-5 (Ar- CF_3)
~123.5	q	$^1J(\text{C},\text{F}) \approx 272$	$-\text{CF}_3$
~120.0	dq	$^3J(\text{C},\text{F}) \approx 8, ^4J(\text{C},\text{F}) \approx 4$	C-6 (Ar-H)
~118.0	d	$^2J(\text{C},\text{F}) \approx 25$	C-3 (Ar-H)
~115.0	dq	$^3J(\text{C},\text{F}) \approx 8, ^4J(\text{C},\text{F}) \approx 4$	C-4 (Ar-H)
~56.5	s	-	$-\text{OCH}_3$

Table 3: Predicted ^{19}F NMR Data (376 MHz, CDCl_3 , referenced to CFCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ -62.5	s	-	-CF ₃
~ -125.0	m	-	Ar-F

Table 4: Infrared (IR) Spectroscopy Data (ATR-Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	-OCH ₃ C-H Stretch
1620 - 1580	Medium	Aromatic C=C Bending
1350 - 1150	Strong	C-F Stretch (Aromatic) & C-F Stretch (-CF ₃)
1250 - 1200	Strong	Asymmetric C-O-C Stretch (Aryl ether)
1050 - 1000	Strong	Symmetric C-O-C Stretch (Aryl ether)

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Predicted Relative Intensity	Assignment
194	High	[M] ⁺ (Molecular Ion)
179	Medium	[M - CH ₃] ⁺
165	Medium	[M - CHO] ⁺
125	High	[M - CF ₃] ⁺
95	Medium	[M - CF ₃ - CO] ⁺
69	Medium	[CF ₃] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-Fluoro-5-(trifluoromethyl)anisole**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse (zg30).
 - Spectral Width: 16 ppm centered around 6 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 250 ppm centered around 120 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 1024.
- ¹⁹F NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse.
 - Spectral Width: 200 ppm centered around -100 ppm.
 - Reference: External CCl₃ (δ 0.0 ppm).
 - Acquisition Time: 1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 64.

Data can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

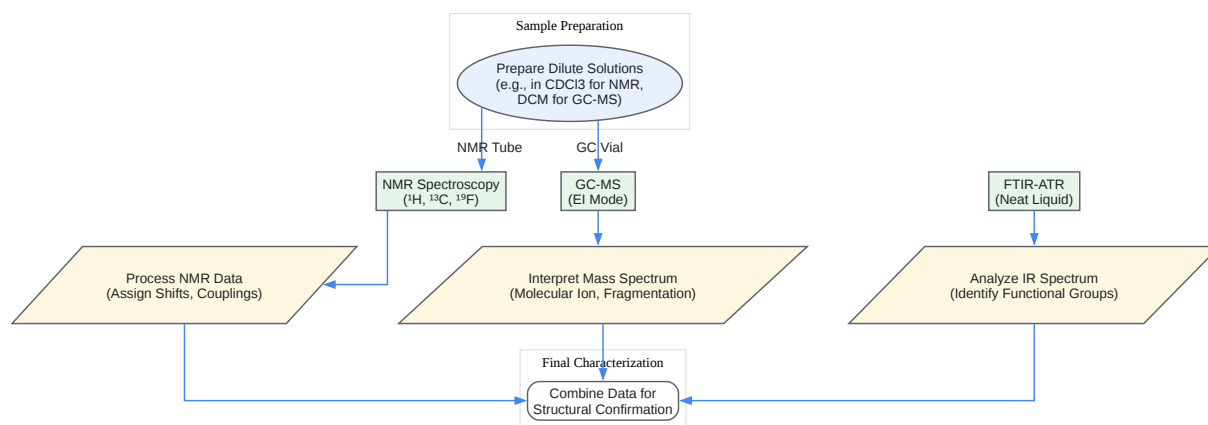
- Instrument: Bruker Tensor 27 FT-IR or equivalent.[\[1\]](#)
- Technique: ATR-Neat (DuraSamplIR II or similar).[\[1\]](#)
- Procedure:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a single drop of neat **2-Fluoro-5-(trifluoromethyl)anisole** onto the ATR crystal surface.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Sample Introduction:
 - Prepare a dilute solution (100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
 - Inject 1 µL of the solution into the GC inlet.
- Gas Chromatography (GC) Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Mass Spectrometry (MS) Conditions:
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid chemical sample such as **2-Fluoro-5-(trifluoromethyl)anisole**.



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Caption: Workflow for Spectroscopic Analysis of a Liquid Compound.

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References

- 1. 2-Fluoro-5-(trifluoromethyl)anisole | C₈H₆F₄O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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